molecular formula C9H9ClN2O4 B8633139 4-chloro-N-(2-hydroxyethyl)-3-nitrobenzamide

4-chloro-N-(2-hydroxyethyl)-3-nitrobenzamide

Cat. No.: B8633139
M. Wt: 244.63 g/mol
InChI Key: PMMVJUABCIHELF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(2-hydroxyethyl)-3-nitrobenzamide is a useful research compound. Its molecular formula is C9H9ClN2O4 and its molecular weight is 244.63 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H9ClN2O4

Molecular Weight

244.63 g/mol

IUPAC Name

4-chloro-N-(2-hydroxyethyl)-3-nitrobenzamide

InChI

InChI=1S/C9H9ClN2O4/c10-7-2-1-6(5-8(7)12(15)16)9(14)11-3-4-13/h1-2,5,13H,3-4H2,(H,11,14)

InChI Key

PMMVJUABCIHELF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)NCCO)[N+](=O)[O-])Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a chilled solution (−10° C.) of 4-chloro-3-nitrobenzoyl chloride (1.85 g, 8.4 mmol) in anhydrous THF (60 mL) was added dropwise a solution of ethanolamine (0.48 mL, 8.0 mmol) in THF (20 mL) followed by TEA (1.1 mL, 8.0 mmol). After stirring 1 h while temperature was maintained at −10° C., the solution was combined with a 1:1 mixture of ice and saturated NaHCO3 (100 mL) and then extracted with EtOAc (3×100 mL). The combined organic layers were washed with brine, dried over Na2SO4, and concentrated to give 4-chloro-N-(2-hydroxyethyl)-3-nitrobenzamide (1.74 g, 89%) as a white solid, which was used without purification. TLC (3:22 MeOH/DCM Rf 0.36).
Quantity
1.85 g
Type
reactant
Reaction Step One
Quantity
0.48 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
1.1 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

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